molecular formula C15H15NO2 B1392206 5-(4-Ethoxybenzoyl)-2-methylpyridine CAS No. 1187171-10-3

5-(4-Ethoxybenzoyl)-2-methylpyridine

Cat. No. B1392206
CAS RN: 1187171-10-3
M. Wt: 241.28 g/mol
InChI Key: VDATVLUHGAOUFS-UHFFFAOYSA-N
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Description

“5-(4-Ethoxybenzoyl)-2-methylpyridine” is a complex organic compound. It contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The pyridine ring is substituted at the 2nd position with a methyl group (-CH3) and at the 5th position with a 4-ethoxybenzoyl group. The 4-ethoxybenzoyl group consists of a benzene ring substituted with an ethoxy group (-OCH2CH3) at the 4th position and a carbonyl group (=O) at the 1st position .


Molecular Structure Analysis

The molecular structure of “5-(4-Ethoxybenzoyl)-2-methylpyridine” would be characterized by the presence of aromatic rings (benzene and pyridine), an ester functional group (part of the 4-ethoxybenzoyl group), and a methyl group attached to the pyridine ring .


Chemical Reactions Analysis

The reactivity of “5-(4-Ethoxybenzoyl)-2-methylpyridine” would be influenced by the presence of the electron-rich aromatic rings and the electron-withdrawing carbonyl group. The ethoxy group might also participate in reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of “5-(4-Ethoxybenzoyl)-2-methylpyridine” would depend on its molecular structure. For instance, the presence of the polar ester group and aromatic rings might influence its solubility, boiling point, and melting point .

Scientific Research Applications

1. Environmental Impact and Aquatic Behavior

Parabens, such as 5-(4-Ethoxybenzoyl)-2-methylpyridine, are extensively utilized as preservatives in various products. Recent studies have focused on their environmental footprint, particularly in aquatic environments. Parabens have been identified as emerging contaminants due to their persistent presence in water bodies and sediments. Notably, methylparaben and propylparaben are the most prevalent, mirroring their widespread use in consumer products. Their phenolic structure facilitates reactions with free chlorine, leading to the formation of chlorinated by-products, which are more stable and potentially more toxic than the parent compounds. This necessitates further research to comprehend their ecological impact and toxicity (Haman et al., 2015).

2. Antioxidant Activity Evaluation

The study of antioxidants is pivotal across various fields. Analytical methods like ORAC, HORAC, TRAP, and TOSC are instrumental in determining antioxidant activity. These tests, based on hydrogen atom or electron transfer, utilize spectrophotometry to monitor reactions, crucial for assessing the antioxidant capacity of complex samples. Electrochemical biosensors complement these chemical methods, offering detailed insights into the mechanisms and kinetics of antioxidant processes. This integrative approach is vital in analyzing the antioxidant potential of compounds, including parabens (Munteanu & Apetrei, 2021).

3. Pharmacological Activities and Molecular Mechanisms

Gallic acid (GA), akin to parabens, exhibits substantial anti-inflammatory properties. Comprehensive reviews have illuminated its pharmacological activities and molecular mechanisms, particularly in inflammatory diseases. GA’s pharmacokinetics, including rapid absorption and elimination post-oral administration, are noteworthy. Although GA is naturally sourced, its low extraction rate has prompted the exploration of large-scale synthesis through biological and chemical means. The promising pharmacological activities of GA, primarily involving the MAPK and NF-κB signaling pathways, underscore its potential as a treatment for various inflammation-related conditions (Bai et al., 2020).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to comment on the mechanism of action of “5-(4-Ethoxybenzoyl)-2-methylpyridine”. In general, the reactivity of the compound would be influenced by the functional groups present .

Safety and Hazards

The safety and hazards associated with “5-(4-Ethoxybenzoyl)-2-methylpyridine” would depend on its reactivity and the nature of its breakdown products. As with all chemicals, appropriate safety measures should be taken when handling it .

Future Directions

The potential applications and future directions for “5-(4-Ethoxybenzoyl)-2-methylpyridine” would depend on its physical and chemical properties, as well as its reactivity. It could potentially be used as a building block in the synthesis of more complex molecules .

properties

IUPAC Name

(4-ethoxyphenyl)-(6-methylpyridin-3-yl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO2/c1-3-18-14-8-6-12(7-9-14)15(17)13-5-4-11(2)16-10-13/h4-10H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDATVLUHGAOUFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C(=O)C2=CN=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101244109
Record name (4-Ethoxyphenyl)(6-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101244109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(4-Ethoxybenzoyl)-2-methylpyridine

CAS RN

1187171-10-3
Record name (4-Ethoxyphenyl)(6-methyl-3-pyridinyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1187171-10-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Ethoxyphenyl)(6-methyl-3-pyridinyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101244109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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